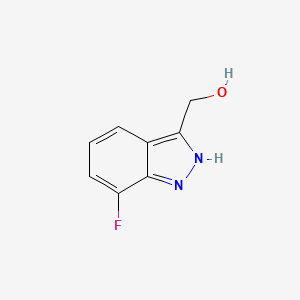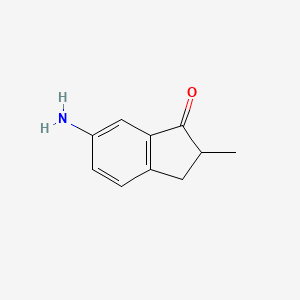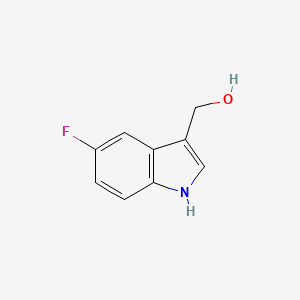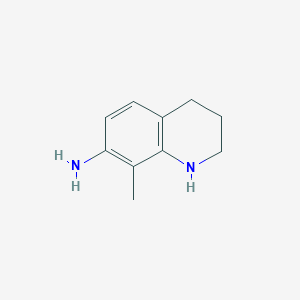
(7-Fluoro-1H-indazol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoro-1H-indazol-3-yl)methanol is a chemical compound with the molecular formula C8H7FN2O It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a fluorine atom at the 7th position and a hydroxymethyl group at the 3rd position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-1H-indazol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 7-fluoroindazole.
Functionalization: The 3-position of the indazole ring is functionalized through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.
Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a reaction with formaldehyde or a suitable formaldehyde equivalent under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-1H-indazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: The major products include 7-fluoro-1H-indazole-3-carboxaldehyde and 7-fluoro-1H-indazole-3-carboxylic acid.
Reduction: The major products depend on the specific reducing agent used and the reaction conditions.
Substitution: The products vary based on the nucleophile introduced in the reaction.
Scientific Research Applications
(7-Fluoro-1H-indazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (7-Fluoro-1H-indazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The fluorine atom and hydroxymethyl group may play crucial roles in its binding affinity and activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
(7-Fluoro-1H-indazole-3-carboxaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(7-Fluoro-1H-indazole-3-carboxylic acid): Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
(7-Fluoro-1H-indazole): Lacks the hydroxymethyl group.
Uniqueness
(7-Fluoro-1H-indazol-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the indazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
(7-fluoro-2H-indazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBCZFGROXITMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)




![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

![5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918436.png)

